molecular formula C16H24N4O2 B3005223 N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2379953-77-0

N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide

Cat. No. B3005223
CAS RN: 2379953-77-0
M. Wt: 304.394
InChI Key: TXDZXZXNQLDBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. CPP-115 has been extensively studied for its potential therapeutic applications in a range of neurological and neuropsychiatric disorders, such as epilepsy, addiction, and anxiety.

Mechanism of Action

N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of GABA transaminase, which is responsible for the degradation of GABA. By inhibiting GABA transaminase, N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide increases the levels of GABA in the brain, which in turn enhances the activity of the GABAergic system.
Biochemical and Physiological Effects
N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to increase the levels of GABA in the brain, enhance the activity of the GABAergic system, and exhibit anticonvulsant, anxiolytic, and anti-addictive effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its high selectivity for GABA transaminase. This selectivity makes N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide a useful tool for studying the role of GABA transaminase in neurological and neuropsychiatric disorders. However, one limitation of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for the study of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of research could focus on the development of more stable analogs of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide that have a longer half-life and improved pharmacokinetic properties. Another area of research could focus on the use of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide in combination with other drugs for the treatment of neurological and neuropsychiatric disorders. Finally, future research could also explore the role of GABA transaminase in other physiological and pathological processes beyond the central nervous system.

Synthesis Methods

N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of several intermediates. The starting material for the synthesis is 4-piperidone, which is first reacted with cyclopentylmagnesium bromide to obtain N-cyclopentyl-4-piperidone. This intermediate is then reacted with 5-methylpyrimidine-2-carboxylic acid to obtain N-cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide.

Scientific Research Applications

N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in a range of neurological and neuropsychiatric disorders. In preclinical studies, N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects. N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has also been shown to enhance the activity of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition.

properties

IUPAC Name

N-cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-12-10-17-15(18-11-12)22-14-6-8-20(9-7-14)16(21)19-13-4-2-3-5-13/h10-11,13-14H,2-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDZXZXNQLDBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.